2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol
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Overview
Description
2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is a heterocyclic compound that features an imidazo[2,1-b][1,3]thiazole core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol typically involves the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with appropriate bromo ketones under microwave activation. This method is efficient, offering convenient operation, short reaction times, and good yields . The reaction conditions often include the use of solvents like ethyl acetate and bases such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis could be scaled up for industrial applications, considering the benefits of reduced reaction times and increased yields.
Chemical Reactions Analysis
Types of Reactions
2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenolic hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their anticancer, antitubercular, and antifungal properties.
Mechanism of Action
The mechanism of action of 2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism . The compound’s antimicrobial activity is likely due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzothiazoles: These compounds are also heterocyclic and have been studied for their antimicrobial and anticancer properties.
Uniqueness
2-{5-[(2-Methylphenyl)amino]imidazo[2,1-b][1,3]thiazol-6-yl}phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C18H15N3OS |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-[5-(2-methylanilino)imidazo[2,1-b][1,3]thiazol-6-yl]phenol |
InChI |
InChI=1S/C18H15N3OS/c1-12-6-2-4-8-14(12)19-17-16(13-7-3-5-9-15(13)22)20-18-21(17)10-11-23-18/h2-11,19,22H,1H3 |
InChI Key |
HMGNQSPSDRGNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(N=C3N2C=CS3)C4=CC=CC=C4O |
Origin of Product |
United States |
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